molecular formula C17H14N2O5S2 B2747864 N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide CAS No. 477553-67-6

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide

Cat. No.: B2747864
CAS No.: 477553-67-6
M. Wt: 390.43
InChI Key: LNDKTVDYDXBRQY-UHFFFAOYSA-N
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Description

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide is a useful research compound. Its molecular formula is C17H14N2O5S2 and its molecular weight is 390.43. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar benzothiazole derivatives have been found to exhibit anti-inflammatory and analgesic activities . These activities are typically mediated through the inhibition of cyclo-oxygenase (COX) enzymes , suggesting that COX enzymes could be potential targets for this compound.

Mode of Action

Based on the known actions of similar benzothiazole derivatives, it can be inferred that this compound may interact with its targets (potentially cox enzymes) to inhibit the biosynthesis of prostaglandins . Prostaglandins are key mediators of inflammation and pain, so their inhibition would result in anti-inflammatory and analgesic effects .

Biochemical Pathways

The compound likely affects the arachidonic acid pathway, which leads to the production of prostaglandins and leukotrienes . This pathway is catalyzed by COX and 5-lipoxygenase enzymes . By inhibiting COX enzymes, the compound could potentially disrupt this pathway, reducing the production of prostaglandins and thereby exerting anti-inflammatory and analgesic effects .

Pharmacokinetics

Similar benzothiazole derivatives are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties could influence the compound’s bioavailability and distribution within the body.

Result of Action

The result of the compound’s action would likely be a reduction in inflammation and pain, given its potential anti-inflammatory and analgesic effects . This could be due to a decrease in the production of prostaglandins, which are key mediators of these processes .

Properties

IUPAC Name

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O5S2/c1-26(21,22)11-3-4-12-15(9-11)25-17(18-12)19-16(20)10-2-5-13-14(8-10)24-7-6-23-13/h2-5,8-9H,6-7H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNDKTVDYDXBRQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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